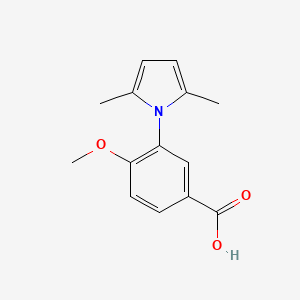
3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic acid
描述
3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic acid is a useful research compound. Its molecular formula is C14H15NO3 and its molecular weight is 245.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary targets of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic acid are the GATA family proteins . These proteins play a crucial role in cell differentiation and development .
Mode of Action
This compound, also known as Pyrrothiogatain, inhibits the DNA-binding activity of GATA3 and other members of the GATA family . This inhibition disrupts the interaction between GATA3 and SOX4 .
Biochemical Pathways
The inhibition of GATA3 and other GATA family proteins by this compound significantly suppresses Th2 cell differentiation . The compound also inhibits the expression and production of Th2 cytokines .
Result of Action
The result of the action of this compound is the suppression of Th2 cell differentiation and the inhibition of Th2 cytokine production . This could potentially alter immune responses, as Th2 cells and cytokines play a significant role in the immune system.
生化分析
Biochemical Properties
3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic acid targets the DNA-binding activity of GATA3 and other members of the GATA family . It inhibits the interaction between GATA3 and SOX4 .
Cellular Effects
This compound significantly suppresses Th2 cell differentiation without impairing Th1 cell differentiation . It also inhibits the expression and production of Th2 cytokines .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with GATA family proteins . By targeting the DNA-binding activity of these proteins, it inhibits their interaction with SOX4 .
生物活性
The compound 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxybenzoic acid is a pyrrole-based derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties based on recent research findings.
Molecular Formula
- Molecular Formula : CHN O
- Molecular Weight : 215.25 g/mol
Structural Characteristics
The compound features a pyrrole ring substituted with a methoxybenzoic acid moiety, which is significant for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrrole derivatives, including our compound of interest. For instance, compounds with similar structures have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis.
Table 1: Antimicrobial Activity of Pyrrole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | Not specified |
| Related Pyrrole Derivative | S. aureus (MRSA) | 3.90 μg/mL |
| Related Pyrrole Derivative | M. tuberculosis | 5 μM |
These results suggest that the compound may possess similar or enhanced antibacterial properties, warranting further investigation.
Anticancer Activity
The anticancer potential of pyrrole derivatives has also been documented. For example, certain pyrrole compounds have shown preferential suppression of rapidly dividing cancer cells compared to normal fibroblasts.
Case Study: Anticancer Efficacy
In a study assessing various pyrrole derivatives, compounds demonstrated significant antiproliferative activities against cancer cell lines such as A549 (lung cancer). The results indicated a promising avenue for developing new anticancer agents based on the pyrrole structure.
The exact mechanisms through which This compound exerts its biological effects are not fully elucidated but likely involve:
- Inhibition of bacterial cell wall synthesis.
- Disruption of cellular membranes in cancer cells.
- Modulation of enzymatic pathways related to cell proliferation and survival.
Recent Studies
A comprehensive review published in MDPI highlighted the biological activities associated with pyrrole compounds, noting their potential in drug development due to their diverse mechanisms of action against pathogens and cancer cells .
Molecular Docking Studies
Molecular docking studies have been employed to predict the interactions between This compound and target proteins involved in disease processes. These studies provide insights into how structural modifications can enhance biological activity.
属性
IUPAC Name |
3-(2,5-dimethylpyrrol-1-yl)-4-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-9-4-5-10(2)15(9)12-8-11(14(16)17)6-7-13(12)18-3/h4-8H,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAHKNCENUBZIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(C=CC(=C2)C(=O)O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















